3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves well-known reactions such as Pd-catalyzed arylation and Noyori asymmetric hydrogenation . Another method involves the cleavage of Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzodioxole ring and a chromen-2-one group . The 3D structure of similar compounds can be viewed using specific software .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of CuI and NaHCO3 in acetonitrile .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For instance, the molecular weight of 1,3-Benzodioxole-5-carboxylic acid is 166.1308 . The solubility of similar compounds can also vary .Scientific Research Applications
Synthesis and Chemical Properties
3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one is a compound that has been studied in various chemical syntheses and applications. Its structural motif is found in a range of chemical reactions, including transition-metal-free intramolecular arylation of phenols. This process involves the cyclization of halobenzyloxy phenols to form benzo[c]chromenes, highlighting the compound's role in forming carbon-carbon bonds through a mechanism involving benzyne intermediates and sp² C-H functionalization (G. B. Bajracharya & O. Daugulis, 2008).
Biological Applications and Studies
In biological contexts, derivatives of this compound have been explored for their potential antibacterial properties. A notable study synthesized a series of chromen-2-one derivatives through a one-pot multicomponent reaction, revealing some compounds with significant antibacterial activity against both gram-positive and gram-negative bacteria (Ravibabu Velpula et al., 2015). These findings underscore the compound's relevance in medicinal chemistry, especially in the search for new antibacterial agents.
Photoreactivity and Materials Science
The photoreactivity of chromen-2-one derivatives has also been a focus of research, particularly in the study of photochromic materials. These studies explore how chromen-2-one compounds undergo structural transformations upon exposure to light, leading to changes in their optical properties. Such research has implications for developing new materials with potential applications in photoresponsive technologies (J. Hobley et al., 2000).
Novel Synthetic Pathways
Researchers have developed novel synthetic pathways involving this compound derivatives, contributing to the field of organic synthesis. For instance, new methodologies for the synthesis of highly functionalized spiropyrans, which include chromen-2-one derivatives as key intermediates, have been reported. These compounds exhibit photochromic activity, which could be harnessed in various technological applications (Ilya V. Ozhogin et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(1,3-benzodioxole-5-carbonyl)-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O6/c1-21-14-4-2-3-11-7-12(18(20)24-17(11)14)16(19)10-5-6-13-15(8-10)23-9-22-13/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZOLFHKNWLBOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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